molecular formula C8H8FNS B13289561 2-Fluoro-3-methylbenzene-1-carbothioamide

2-Fluoro-3-methylbenzene-1-carbothioamide

Cat. No.: B13289561
M. Wt: 169.22 g/mol
InChI Key: SRKKNFQBDWOMJK-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C₈H₈FNS and a molecular weight of 169.22 g/mol . It is a derivative of benzene, where a fluorine atom and a methyl group are substituted at the 2 and 3 positions, respectively, and a carbothioamide group is attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzene-1-carbothioamide typically involves the reaction of 2-Fluoro-3-methylbenzenamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-3-methylbenzene-1-carbothioamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methylbenzene-1-carbothioamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the 2 position and the methyl group at the 3 position provides distinct steric and electronic effects compared to its isomers .

Properties

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

2-fluoro-3-methylbenzenecarbothioamide

InChI

InChI=1S/C8H8FNS/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

SRKKNFQBDWOMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=S)N)F

Origin of Product

United States

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